Fenoterol-Abbauprodukt A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

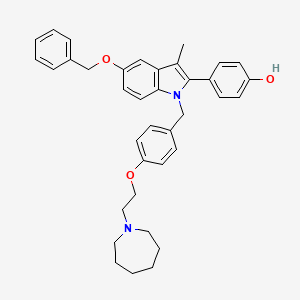

Fenoterol Degradation Impurity A is a chemical compound that arises as an impurity during the degradation of Fenoterol, a β2 adrenoreceptor agonist used primarily as a bronchodilator in the treatment of asthma and other respiratory conditions . The molecular formula of Fenoterol Degradation Impurity A is C18H21NO4, and it is known for its role in the quality control and stability assessment of Fenoterol-containing pharmaceutical products.

Wissenschaftliche Forschungsanwendungen

Fenoterol Degradation Impurity A has several scientific research applications:

Analytical Methods Development: Researchers develop and validate analytical methods to detect and quantify this impurity in Fenoterol drug products.

Stability Studies: The impurity is used in stability studies to understand the degradation pathways of Fenoterol and to ensure the long-term stability of the drug product.

Pharmaceutical Quality Control: It plays a crucial role in the quality control processes of pharmaceutical manufacturing, ensuring that the levels of impurities are within acceptable limits.

Wirkmechanismus

Target of Action

Fenoterol Degradation Impurity A primarily targets the β2-adrenergic receptors . These receptors play a crucial role in the regulation of smooth muscle relaxation and bronchodilation, which are essential for respiratory function .

Mode of Action

As a β2-adrenergic receptor agonist, Fenoterol Degradation Impurity A binds to these receptors, triggering a series of intracellular events . This interaction results in the relaxation of smooth muscle in the airways, leading to bronchodilation .

Biochemical Pathways

Upon activation of the β2-adrenergic receptors, a cascade of biochemical reactions is initiated. This includes the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). Elevated levels of cAMP lead to the relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells .

Pharmacokinetics

Fenoterol Degradation Impurity A is rapidly absorbed following oral ingestion or inhalation . It is then primarily conjugated with sulphuric acid in the body . Following oral doses, peak plasma levels of radioactivity, mainly due to metabolites rather than Fenoterol itself, were attained in about 2 hours .

Result of Action

The primary molecular effect of Fenoterol Degradation Impurity A is the activation of β2-adrenergic receptors, leading to bronchodilation . On a cellular level, this results in the relaxation of smooth muscle in the airways, improving respiratory function .

Vorbereitungsmethoden

The preparation of Fenoterol Degradation Impurity A typically involves the degradation of Fenoterol under specific conditions. While detailed synthetic routes are not extensively documented, degradation impurities generally form through processes such as hydrolysis, oxidation, or photolysis. Industrial production methods for such impurities often involve controlled degradation studies where Fenoterol is subjected to various stress conditions to induce the formation of the impurity.

Analyse Chemischer Reaktionen

Fenoterol Degradation Impurity A can undergo several types of chemical reactions:

Oxidation: This reaction involves the loss of electrons and can be induced by oxidizing agents such as hydrogen peroxide.

Hydrolysis: This reaction involves the breakdown of the compound by water, often under acidic or basic conditions.

Photolysis: This reaction involves the breakdown of the compound by light exposure.

Common reagents and conditions used in these reactions include acidic or basic solutions for hydrolysis, oxidizing agents for oxidation, and light sources for photolysis. The major products formed from these reactions depend on the specific conditions but generally include various degradation products that can be analyzed to understand the stability of Fenoterol.

Vergleich Mit ähnlichen Verbindungen

Fenoterol Degradation Impurity A can be compared with other degradation impurities of β2 adrenoreceptor agonists such as Salbutamol and Terbutaline. These compounds also undergo similar degradation processes, leading to the formation of impurities that need to be monitored for quality control purposes . What sets Fenoterol Degradation Impurity A apart is its specific structure and the conditions under which it forms, which are unique to Fenoterol .

Similar compounds include:

- Salbutamol Degradation Impurities

- Terbutaline Degradation Impurities

- Orciprenaline Degradation Impurities

Understanding these impurities helps in the comprehensive assessment of the stability and safety of β2 adrenoreceptor agonists in pharmaceutical formulations.

Eigenschaften

CAS-Nummer |

161040-25-1 |

|---|---|

Molekularformel |

C18H21NO4 |

Molekulargewicht |

315.37 80.91 |

Aussehen |

Solid powder |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

,2,3,4-tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-Isoquinolinetriol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)

![(3R,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B602044.png)

![methyl 2-[3-(5-methoxycarbonyl-4-methyl-1,3-thiazol-2-yl)-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B602049.png)